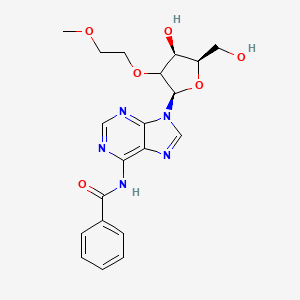

n6-Benzoyl-2'-o-(2-methoxyethyl)adenosine

説明

N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .

特性

分子式 |

C20H23N5O6 |

|---|---|

分子量 |

429.4 g/mol |

IUPAC名 |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15+,16?,20-/m1/s1 |

InChIキー |

RUFJMCSVNNGZFB-GWCZMKSHSA-N |

異性体SMILES |

COCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |

正規SMILES |

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and the use of reagents like benzoyl chloride for the benzoylation step .

Industrial Production Methods

Industrial production methods for N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This would include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated analog. Substitution reactions could result in the replacement of the benzoyl group with other functional groups.

科学的研究の応用

N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.

Biology: It serves as a tool for studying nucleic acid interactions and enzyme activities.

Medicine: Its antitumor properties make it a candidate for cancer research, particularly in targeting lymphoid malignancies.

Industry: It is used in the development of pharmaceuticals and diagnostic tools

作用機序

The mechanism of action of N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved by mimicking natural nucleosides, thereby interfering with the normal function of DNA polymerases and other enzymes involved in DNA replication. The molecular targets include DNA polymerase and other enzymes involved in the cell cycle .

類似化合物との比較

Similar Compounds

N6-Benzoyl-5’-O-DMT-2’-O-(2-methoxyethyl)adenosine 3’-CE phosphoramidite: This compound is used in the synthesis of modified oligonucleotides.

2’-O-methoxyethyl-N6-benzoyl-adenosine: Another analog with similar modifications.

N6-Benzoyl-2’-O-methoxyethyl-adenosine: A synonym for the compound

Uniqueness

N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine is unique due to its specific modifications at the N6 and 2’ positions, which confer its antitumor properties and make it a valuable tool in cancer research. Its ability to inhibit DNA synthesis and induce apoptosis sets it apart from other nucleoside analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。